molecular formula F2HNNaO4S2 B14779343 Imidodisulfuryl fluoride, sodium salt (1:1)

Imidodisulfuryl fluoride, sodium salt (1:1)

Katalognummer: B14779343
Molekulargewicht: 204.13 g/mol
InChI-Schlüssel: SGQXDFPDRHIATB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Imidodisulfuryl fluoride, sodium salt (1:1) is a chemical compound with the molecular formula F₂HNNaO₄S₂This compound is characterized by its solid physical form and a melting point range of 109.0-114.0°C . It is commonly used in various scientific and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of imidodisulfuryl fluoride, sodium salt (1:1) involves specific reaction conditions and reagents. One common method includes the reaction of fluorosulfonylamine with sodium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield .

Analyse Chemischer Reaktionen

Imidodisulfuryl fluoride, sodium salt (1:1) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.

    Reduction: It can also be reduced, although this is less common.

    Substitution: The compound readily participates in substitution reactions, where the fluorosulfonyl groups can be replaced by other functional groups. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.

Wissenschaftliche Forschungsanwendungen

Imidodisulfuryl fluoride, sodium salt (1:1) has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical syntheses and reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of imidodisulfuryl fluoride, sodium salt (1:1) involves its interaction with molecular targets and pathways. The compound can act as a strong electrophile, reacting with nucleophiles in various chemical and biological systems. This reactivity is due to the presence of the fluorosulfonyl groups, which are highly reactive towards nucleophilic attack .

Vergleich Mit ähnlichen Verbindungen

Imidodisulfuryl fluoride, sodium salt (1:1) can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

F2HNNaO4S2

Molekulargewicht

204.13 g/mol

InChI

InChI=1S/F2HNO4S2.Na/c1-8(4,5)3-9(2,6)7;/h3H;

InChI-Schlüssel

SGQXDFPDRHIATB-UHFFFAOYSA-N

Kanonische SMILES

N(S(=O)(=O)F)S(=O)(=O)F.[Na]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.